molecular formula C2H6<br>C2H6<br>CH3CH3 B1197151 Ethane CAS No. 74-84-0

Ethane

Cat. No.: B1197151
CAS No.: 74-84-0
M. Wt: 30.07 g/mol
InChI Key: OTMSDBZUPAUEDD-UHFFFAOYSA-N
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Description

Ethane is a naturally occurring organic chemical compound with the chemical formula C₂H₆. It is a colorless, odorless gas at standard temperature and pressure. This compound is a member of the alkane family, which consists of hydrocarbons with single bonds between carbon atoms. It is primarily used as a feedstock for the production of ethylene, a crucial raw material in the manufacture of plastics, resins, and various other chemical products .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Fractional Distillation: this compound is predominantly derived from natural gas and petroleum refining processes.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Safety and Hazards

Inhalation of high concentration of ethane may cause rapid respiration, dizziness, fatigue, and nausea . Chemical asphyxiant. Exposure to low concentrations for extended periods may result in dizziness or unconsciousness, and may lead to death . Contact with liquid this compound can cause frostbite . This compound is a HIGHLY FLAMMABLE GAS and a DANGEROUS FIRE HAZARD .

Future Directions

The recent shale gas revolution has increased the supply of ethane to an unprecedented level . The unexpected surplus of this compound has led to exceedingly low prices and a waste of a resource . Currently, the principal use for this compound is ethylene production . The surplus of this compound is turning into an excess of ethylene . The recent collapse of oil prices has greatly lowered the costs of petroleum-based ethylene, and limits the demand for this compound from ethylene producers .

Biochemical Analysis

Biochemical Properties

Ethane is involved in biochemical reactions, particularly in anaerobic oxidation processes. Microorganisms such as the archaeon “Candidatus Argoarchaeum ethanivorans” oxidize this compound to carbon dioxide in the absence of oxygen . This process involves a syntrophic relationship with sulfate-reducing bacteria, where this compound oxidation is coupled with sulfate reduction to sulfide . The enzymes involved in this process include alkylsuccinate synthase, which activates this compound via fumarate addition . This interaction highlights the metabolic versatility of microorganisms in utilizing this compound under anoxic conditions.

Cellular Effects

This compound influences various cellular processes, particularly in microorganisms that metabolize it. In anaerobic environments, this compound oxidation by “Candidatus Argoarchaeum ethanivorans” leads to the production of carbon dioxide and sulfide . This process impacts cellular metabolism by providing energy and carbon for growth. Additionally, the interaction between this compound-oxidizing archaea and sulfate-reducing bacteria affects cell signaling pathways and gene expression related to anaerobic respiration and sulfur metabolism .

Molecular Mechanism

The molecular mechanism of this compound oxidation involves the activation of this compound by alkylsuccinate synthase, which catalyzes the addition of fumarate to this compound, forming ethylsuccinate . This intermediate is further metabolized through a series of enzymatic reactions, ultimately leading to the production of carbon dioxide and sulfide . The process is energetically favorable due to the coupling of this compound oxidation with sulfate reduction, which provides a thermodynamically favorable electron sink .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on microbial communities have been studied over extended periods. This compound oxidation coupled with nitrate reduction has been demonstrated in anaerobic bioreactors operated for over 1000 days . These studies show that this compound is stable under anoxic conditions and can be continuously metabolized by microorganisms. Long-term effects include sustained microbial activity and consistent production of metabolic byproducts such as carbon dioxide and sulfide .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, it is known that this compound can be metabolized by microorganisms in various environments. High concentrations of this compound may lead to increased microbial activity and higher production of metabolic byproducts. Excessive this compound levels could potentially disrupt microbial communities and lead to adverse effects on cellular function and metabolism .

Metabolic Pathways

This compound is involved in metabolic pathways that include its activation by alkylsuccinate synthase and subsequent oxidation to carbon dioxide . This process is coupled with sulfate reduction, where sulfate serves as the terminal electron acceptor, resulting in the production of sulfide . The metabolic pathway of this compound oxidation highlights the role of specific enzymes and cofactors in facilitating this process under anaerobic conditions.

Transport and Distribution

Within microbial cells, this compound is transported and distributed through diffusion across cell membranes. The interaction with specific enzymes such as alkylsuccinate synthase facilitates its activation and subsequent metabolism . This compound’s distribution within microbial communities is influenced by its availability and the presence of other substrates that can be metabolized under anoxic conditions .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm of microorganisms that metabolize it. The activation of this compound by alkylsuccinate synthase occurs in the cytoplasm, where it is converted to ethylsuccinate and further metabolized . The localization of this compound and its intermediates within the cell is crucial for efficient metabolic processing and energy production .

Comparison with Similar Compounds

Comparison:

This compound’s uniqueness lies in its balance between simplicity and reactivity, making it an ideal feedstock for the production of ethylene and other valuable chemicals.

Properties

IUPAC Name

ethane
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InChI

InChI=1S/C2H6/c1-2/h1-2H3
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InChI Key

OTMSDBZUPAUEDD-UHFFFAOYSA-N
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Canonical SMILES

CC
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Molecular Formula

C2H6, Array
Record name ETHANE
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Related CAS

36427-13-1
Record name Ethane, homopolymer
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DSSTOX Substance ID

DTXSID6026377
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Molecular Weight

30.07 g/mol
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Physical Description

Ethane appears as a colorless odorless gas. It is easily ignited. The vapors are heavier than air. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the liquid may cause frostbite., Ethane, refrigerated liquid appears as a colorless odorless very cold liquid. Boils at -88.6 °C. Easily ignited and a flame can flash back to the source of a leak very easily. Vapors are heavier than air. Vapors can asphyxiate by the displacement of air from enclosed spaces. Direct contact can cause frostbite. Contact of very cold liquid with water may result in vigorous or violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Pressures may build to dangerous levels if liquid gas contacts water in a closed container. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used in manufacturing other chemicals., Gas or Vapor; Liquid, Gas or Vapor, Colorless, odorless gas; [Merck Index], COLOURLESS COMPRESSED LIQUEFIED GAS. ODOURLESS WHEN PURE.
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Boiling Point

-127.5 °F at 760 mmHg (USCG, 1999), -88.6 °C, -89 °C
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Flash Point

-211 °F (USCG, 1999), -211 °F, -135 °C (-211 °F) - closed cup, Flammable gas
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Solubility

In water, 60.2 mg/L at 25 °C, 60.4 ug/mL water at 20 °C, 46 mL/100 mL alcohol at 4 °C, Very soluble in benzene, Soluble in ether, 60.2 mg/L @ 25 °C (exp), Solubility in water, ml/100ml at 20 °C: (very poor)
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Density

0.546 at -127.48 °F (USCG, 1999) - Less dense than water; will float, 1.0493 at 0 °C/4 °C (air = 1) or 1.3562 g/L; 0.446 at 0 °C/4 °C (liquid), % IN SATURATED AIR: 100 AT 25 °C, 760 MM HG; DENSITY OF AIR SATURATED WITH VAPOR: 1.04 AT 25 °C, 760 MM HG (AIR= 1)
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Vapor Density

1.04 (Air = 1), Relative vapor density (air = 1): 1.05
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Vapor Pressure

VP: 1 Pa at -183.3 °C (solid); 10 Pa at -173.2 °C; 100 Pa at -161.3 °C; 1 kPa at -145.3 °C; 10 kPa at -122.8 °C; 100 kPa at -88.8 °C, Vapor pressure, kPa at 20 °C: 3850
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Color/Form

Colorless gas

CAS No.

74-84-0, 68475-58-1, 68527-16-2, 19888-33-6
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Record name ETHANE
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Record name Humulene epoxide I
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Record name ETHANE
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Melting Point

-279.9 °F (USCG, 1999), -182.794 °C, -183 °C
Record name ETHANE
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Record name ETHANE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/941
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHANE
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Synthesis routes and methods I

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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Synthesis routes and methods II

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
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Synthesis routes and methods III

Procedure details

The reactor was packed to a bed height of 1.50 m with hydrogenation catalyst consisting of gamma-aluminum oxide with a specific surface of 120 m2 /g and doped with 0.1 wt % of palladium. The catalyst was used in the form of tablets measuring 3 mm×3 mm. In reactor 4, ethylene, vinyl chloride, unsaturated C4 -hydrocarbons and optionally acetylene were hydrogenated to form mainly ethane, ethyl chloride and n-butane. The superficial gas velocity calculated with respect to the internal reactor cross-section under reaction conditions is approx. 0.25 msec-1 and the contact time was calculated as approx. 6 seconds. Since the reactor was adiabatically operated and the hydrogenation proceeds weakly exothermically, the gas mixture left reactor 4 at a temperature of approx. 140° C. The gas mixture was passed to water cooler 6 by line 5 where it was cooled to 30° C. Then, the gas mixture flew to the suction side of compressor 7 where it was compressed from approx. 7.5 bar (absolute) to 14 bar (absolute). After the compressed gas was cooled to approx. 30° C. in water cooler 8 and further supercooled by heat exchange with hydrogen chloride gas of approx. -24° C. from the head of the rectifying column 10 in counter-current heat exchanger 9, the gaseous hydrogen chloride flowed through line 5 into column 10, while any produced condensate flowed from water cooler 8 and counter-current heat exchanger 9 through lines 11 and 12 to receiving tank 25.
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gamma-aluminum oxide
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Synthesis routes and methods IV

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane
Reactant of Route 2
Ethane
Reactant of Route 3
Ethane
Reactant of Route 4
Ethane
Reactant of Route 5
Ethane
Reactant of Route 6
Ethane
Customer
Q & A

Q1: What is the molecular formula and weight of ethane?

A1: this compound is represented by the molecular formula C2H6 and has a molecular weight of 30.07 g/mol.

Q2: Are there any specific spectroscopic techniques used to characterize this compound?

A2: Yes, several spectroscopic techniques can be employed to characterize this compound, including Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, IR spectroscopy can be used to identify specific functional groups present in this compound molecules based on their characteristic vibrational frequencies.

Q3: How does the structure of this compound relate to its physical properties?

A3: this compound, being a simple alkane, exists as a colorless and odorless gas at standard temperature and pressure. Its nonpolar nature, arising from the symmetrical arrangement of carbon and hydrogen atoms, contributes to its low boiling point (-88.5 °C) and poor solubility in water.

Q4: What is the role of this compound in mthis compound dehydroaromatization (MDA)?

A4: In the process of mthis compound dehydroaromatization, this compound acts as a key intermediate in the transformation of mthis compound into benzene. Density functional theory (DFT) calculations have provided valuable insights into the mechanistic pathways involved in this conversion [].

Q5: Can this compound be directly converted to ethylene?

A5: Yes, this compound can be directly converted to ethylene, a highly valuable industrial chemical, through a process known as oxidative dehydrogenation (ODH). Researchers have been exploring the use of carbon-based catalysts, and DFT calculations have been instrumental in understanding the reaction mechanisms and the impact of doping on catalyst performance [].

Q6: What are the challenges associated with this compound conversion processes like MDA and ODH?

A6: One of the major challenges associated with these processes is the rapid deactivation of catalysts due to coking, which involves the deposition of carbon on the catalyst surface. Researchers are actively investigating strategies to design more stable and coke-resistant catalysts for improved process efficiency [].

Q7: How is computational chemistry employed in this compound research?

A7: Computational techniques, particularly DFT calculations, have become indispensable tools for studying this compound at the molecular level. These methods allow researchers to investigate reaction pathways, predict thermodynamic properties, and gain a deeper understanding of this compound's behavior in various chemical processes [, ].

Q8: What types of simulations are used to study this compound?

A8: Molecular dynamics (MD) simulations are commonly employed to study the behavior of this compound, particularly in the liquid and gas phases. These simulations provide insights into properties such as diffusion coefficients, kinetic energy, and potential energy [, ].

Q9: Is this compound considered a greenhouse gas, and how does it compare to mthis compound in terms of its environmental impact?

A9: While this compound (C2H6) is a hydrocarbon and can contribute to the greenhouse effect, it is not considered one of the primary greenhouse gases like carbon dioxide (CO2) or mthis compound (CH4). Its atmospheric lifetime is shorter than mthis compound, and its concentration in the atmosphere is significantly lower.

Q10: What are the main sources of this compound emissions?

A10: this compound is primarily emitted from natural gas production and processing facilities, as well as from other industrial activities such as petrochemical manufacturing. Natural sources like natural gas seepage and biomass burning also contribute to this compound emissions [, , ].

Q11: How can this compound emissions be mitigated?

A11: Mitigation strategies for this compound emissions include improving leak detection and repair programs at natural gas processing plants, implementing stricter regulations on fugitive emissions, and exploring alternative technologies with lower emission footprints [].

Q12: What are this compound clathrate hydrates, and where are they found?

A12: this compound clathrate hydrates are ice-like structures formed when this compound molecules become trapped within a lattice of water molecules. These hydrates are typically found in environments with high pressure and low temperature, such as deep ocean sediments and permafrost regions [].

Q13: How are this compound clathrate hydrates formed and studied in a laboratory setting?

A13: Researchers can form this compound clathrate hydrates in the laboratory by subjecting a mixture of this compound and water to specific pressure and temperature conditions. Techniques like powder X-ray diffraction and solid-state 13C NMR spectroscopy are then employed to study their formation, structure, and dissociation behavior [].

Q14: Why is there interest in understanding this compound clathrate hydrates?

A14: Studying this compound clathrate hydrates provides valuable insights into a range of scientific and technological areas. These include understanding the role of gas hydrates in global climate change, exploring their potential as energy resources, and developing strategies for preventing hydrate formation in pipelines transporting oil and gas [, ].

Q15: Can this compound be used as a starting material for the production of other valuable chemicals?

A15: Yes, this compound can serve as a valuable feedstock for producing various chemicals, including ethylene, a key ingredient in plastics manufacturing, and other higher hydrocarbons. One promising approach involves the use of supersonic nozzles and catalysts to convert this compound into more reactive intermediates for further chemical synthesis [].

Q16: How is this compound used in plasma-based processes for chemical synthesis?

A16: Plasma-based processes, particularly those operating at atmospheric pressure, offer a potentially more energy-efficient alternative to conventional thermal methods for chemical conversions. This compound can be introduced into plasma reactors, where it undergoes decomposition and subsequent reactions to form desired products like ethylene and hydrogen [, ].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.